- One pot process for the preparation of oseltamivir phosphate, India, , ,
Cas no 943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester)

943515-58-0 structure
Nom du produit:3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
Numéro CAS:943515-58-0
Le MF:C14H22O5
Mégawatts:270.321485042572
CID:1063373
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Propriétés chimiques et physiques
Nom et identifiant
-
- 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
- 2,2-Diethyl-7beta-hydroxy-3abeta,6,7,7abeta-tetrahydro-1,3-benzodioxole-5-carboxylic acid ethyl ester
- Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
- Ethyl (3aR,7R,7aS)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-1,3-benzodioxole-5-carboxylate (ACI)
-
- Piscine à noyau: 1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1
- La clé Inchi: UPBCFJGUCHGYAN-UTUOFQBUSA-N
- Sourire: C(C1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC)C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 5
- Complexité: 372
- Surface topologique des pôles: 65
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | D444480-250mg |
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |
943515-58-0 | 250mg |
$ 184.00 | 2023-09-07 | ||
TRC | D444480-2.5g |
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester |
943515-58-0 | 2.5g |
$ 1453.00 | 2023-09-07 |
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 15 min, rt; 6 - 8 h, rt → reflux; reflux → 35 °C
1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt
1.3 3 h, 25 - 35 °C
1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C
1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt
1.3 3 h, 25 - 35 °C
1.4 Reagents: Triethylamine ; pH 7.5 - 8.5, 25 - 35 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triethyl orthoformate Catalysts: Benzenesulfonic acid Solvents: Ethanol ; > 3 h, rt
1.2 2 h, rt
1.2 2 h, rt
Référence
- Epoxide intermediate in the tamiflu synthesis, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
Référence
- Method for preparation of shikimate ether compounds, China, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 d, rt
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 45 min, rt
Référence
- A concise and practical synthesis of oseltamivir phosphate(Tamiflu) from D-mannoseTetrahedron, 2012, 68(34), 6803-6809,
Méthode de production 5
Conditions de réaction
Référence
- Shikimic acid sulfonates and preparation method thereof, China, , ,
Méthode de production 6
Conditions de réaction
1.1 3 h, 40 - 70 °C
Référence
- Shikimate compounds, shikimic acid compounds and preparation method thereof, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichloroethane ; 2 h, 25 °C; 4 h, 45 °C
1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux
1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C
1.2 Catalysts: Methanesulfonic acid ; 8 h, reflux
1.3 Catalysts: Hydroxyethylenediphosphonic acid ; 1 h, 85 °C
Référence
- New routes for the synthesis of antiviral agent oseltamivir and its salts, Brazil, , ,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 15 min, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virusBioorganic & Medicinal Chemistry, 2012, 20(6), 2152-2157,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 1.5 h, reflux; cooled
1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt
1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ; 2.5 h, rt
Référence
- New method for the rapid extraction of natural products: Efficient isolation of shikimic acid from star aniseOrganic Letters, 2015, 17(10), 2428-2430,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Benzenesulfonic acid , Triethyl orthoformate Solvents: Ethanol
1.2 Reagents: Triethyl orthoformate
1.2 Reagents: Triethyl orthoformate
Référence
- A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acidTetrahedron Letters, 2012, 53(13), 1561-1563,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt
Référence
- Expeditious access to (-)-shikimic acid derivatives for Tamiflu synthesisTetrahedron Letters, 2011, 52(48), 6352-6354,
Méthode de production 12
Conditions de réaction
Référence
- Method for crystallizing intermediate 5 of oseltamivir phosphate with high purity, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Ethyl ketone
Référence
- Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylateOrganic Process Research & Development, 1999, 3(4), 266-274,
Méthode de production 14
Conditions de réaction
1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ; 5 h, reflux; cooled
1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C
1.3 Reagents: Triethyl orthoformate ; 30 min
1.4 Reagents: Triethylamine ; pH 8
1.2 Reagents: Triethyl orthoformate ; 5 h, reflux; reflux → 25 °C
1.3 Reagents: Triethyl orthoformate ; 30 min
1.4 Reagents: Triethylamine ; pH 8
Référence
- Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu)Green Chemistry, 2008, 10(7), 743-745,
Méthode de production 15
Conditions de réaction
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: 1,2-Dichloroethane ; 2 h, reflux
Référence
- Synthesis of some carbahexopyranoses using Mn/CrCl3 mediated domino reactions and ring closing metathesisTetrahedron, 2016, 72(15), 1838-1849,
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Raw materials
- Ethyl (γR,4S,5R)-5-ethenyl-2,2-diethyl-γ-hydroxy-α-methylene-1,3-dioxolane-4-butanoate
- 3-Pentanone
- Pentanone
- Shikimic acid
- Shikimic Acid Ethyl Ester
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preparation Products
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Littérature connexe
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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